An In-depth Technical Guide to 2-Bromo-4,6-diiodopyridin-3-ol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Bromo-4,6-diiodopyridin-3-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted properties of 2-Bromo-4,6-diiodopyridin-3-ol, a polysubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic analysis of analogous structures to provide a robust predictive framework for researchers.
Introduction: The Strategic Value of Polysubstituted Pyridinols
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The introduction of multiple halogen substituents onto the pyridine ring, particularly in conjunction with a hydroxyl group, creates a versatile platform for the development of novel compounds. The differential reactivity of bromine and iodine atoms at specific positions allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. The hydroxyl group can modulate the electronic properties of the ring and participate in hydrogen bonding, a critical interaction in biological systems. 2-Bromo-4,6-diiodopyridin-3-ol, with its unique arrangement of a bromine atom, two iodine atoms, and a hydroxyl group, represents a promising, albeit underexplored, building block for the synthesis of novel chemical entities.
Physicochemical Properties (Predicted)
The predicted physicochemical properties of 2-Bromo-4,6-diiodopyridin-3-ol are summarized in the table below. These values are estimated based on the properties of structurally similar compounds, such as 2-bromo-6-iodopyridin-3-ol and other halogenated phenols.
| Property | Predicted Value | Reference/Basis for Prediction |
| Molecular Formula | C₅H₂BrI₂NO | Based on chemical structure |
| Molecular Weight | 425.79 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Analogy to other halogenated pyridinols |
| Melting Point | >150 °C (with decomposition) | High degree of substitution and potential for intermolecular interactions |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF); sparingly soluble in nonpolar solvents and water. | Presence of polar functional groups and a rigid aromatic core. |
| pKa (hydroxyl proton) | 6.5 - 7.5 | Electron-withdrawing effects of halogens are expected to increase the acidity of the hydroxyl group compared to unsubstituted pyridin-3-ol. |
Proposed Synthesis of 2-Bromo-4,6-diiodopyridin-3-ol
The hydroxyl group in 2-bromo-3-pyridinol is an activating group that directs electrophilic substitution to the ortho and para positions (positions 4 and 6). Due to the presence of the bromine atom at position 2, the incoming electrophiles (iodine) are expected to substitute at the vacant 4 and 6 positions.
Proposed Synthetic Pathway: Electrophilic Iodination
Caption: Proposed synthesis of 2-Bromo-4,6-diiodopyridin-3-ol via electrophilic iodination of 2-bromo-3-pyridinol.
Detailed Experimental Protocol (Proposed)
Materials:
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Iodine (I₂)
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Iodic acid (HIO₃) or another suitable oxidizing agent
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Sulfuric acid (concentrated)
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Ethanol
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Sodium thiosulfate
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Sodium bicarbonate
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Dichloromethane or Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-pyridinol (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and water.
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Addition of Reagents: To the stirred solution, add iodine (2.2 eq.) and a catalytic amount of an oxidizing agent like iodic acid (HIO₃) or nitric acid. The use of an oxidizing agent is crucial to generate the electrophilic iodine species (I⁺) in situ.
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Reaction Conditions: Gently heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to proceed via mono-iodinated intermediates to the desired di-iodinated product.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
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Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
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Choice of Starting Material: 2-Bromo-3-pyridinol is selected due to the activating and directing effects of the hydroxyl group, which facilitates electrophilic substitution at the desired positions.
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Iodinating Agent: Elemental iodine in the presence of an oxidizing agent is a common and effective method for the iodination of activated aromatic rings.[4] The in-situ generation of the iodonium ion (I⁺) is necessary as I₂ itself is not sufficiently electrophilic.
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Solvent and Temperature: The choice of a polar protic solvent helps to dissolve the starting material and reagents. Moderate heating increases the reaction rate without causing significant decomposition.
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Work-up Procedure: The use of sodium thiosulfate is a standard procedure to remove unreacted iodine. Neutralization is necessary to remove acidic components before extraction.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 2-Bromo-4,6-diiodopyridin-3-ol, the following spectroscopic data are predicted based on the analysis of analogous compounds such as 2-bromo-4-iodopyridine and other halogenated pyridines.[5]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, showing only one signal for the single aromatic proton.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.0 - 8.3 | s | N/A | 1H | H-5 |
Rationale: The proton at the C-5 position is deshielded by the adjacent electronegative nitrogen atom and the iodine atom at C-6. The absence of adjacent protons would result in a singlet.
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C-3 (bearing the OH group) |
| ~145-150 | C-2 (bearing the Br atom) |
| ~140-145 | C-5 |
| ~90-95 | C-6 (bearing an I atom) |
| ~85-90 | C-4 (bearing an I atom) |
Rationale: The chemical shifts are estimated based on the known effects of substituents on the pyridine ring. The carbon atoms directly attached to the electronegative oxygen and bromine atoms will be downfield. The carbons attached to the iodine atoms will be significantly upfield due to the heavy atom effect.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Medium | O-H stretching (intermolecular hydrogen bonding) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1600 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |
| 1450 - 1400 | Strong | C=C/C=N stretching (pyridine ring) |
| 1250 - 1200 | Medium | C-O stretching |
| Below 800 | Medium-Strong | C-Br and C-I stretching |
Rationale: The IR spectrum will be characterized by a broad O-H stretch, typical aromatic C-H and ring stretching vibrations, and strong absorptions in the fingerprint region corresponding to the carbon-halogen bonds.
Mass Spectrometry (MS) (Predicted)
The mass spectrum, particularly with an electron ionization (EI) source, is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).
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Molecular Ion (M⁺): A cluster of peaks around m/z 425, 427, reflecting the bromine isotopes.
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Fragmentation: Fragmentation patterns would likely involve the loss of halogen atoms (I, Br), CO, and HCN, which are characteristic of pyridinols and halogenated aromatics.
Potential Applications in Drug Development and Research
Polysubstituted pyridines and pyridinols are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. The unique substitution pattern of 2-Bromo-4,6-diiodopyridin-3-ol offers several avenues for its application:
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Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The bromo and iodo substituents can be selectively functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various side chains that can target the ATP-binding site of kinases.
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Intermediate for Agrochemicals: Halogenated pyridines are frequently used in the synthesis of herbicides and pesticides. The reactivity of the C-I and C-Br bonds allows for the construction of complex agrochemical candidates.
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Building Block for Materials Science: The high degree of halogenation can impart interesting electronic and photophysical properties, making this compound a potential building block for organic electronic materials.
Conclusion
2-Bromo-4,6-diiodopyridin-3-ol is a strategically valuable, yet underutilized, chemical entity. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route, based on the electrophilic iodination of 2-bromo-3-pyridinol, offers a practical approach for its preparation. The predicted spectroscopic data provides a valuable reference for researchers aiming to synthesize and characterize this compound. The potential applications in drug discovery and materials science highlight the importance of further exploring the chemistry of this and related polysubstituted pyridinols.
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